Chemical Identity and Purity Specification: CAS 960201-86-9 vs. General-Purpose Piperidine Intermediates
CAS 960201-86-9 is unambiguously assigned within the zanubrutinib patent estate as Key Starting Material I (KSM-I), a designation that is not shared by generic Boc-piperidine enaminones such as tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate (CAS 521302-69-2) or the regioisomer CAS 1799799-87-3, which are instead catalogued as impurities . The commercial purity benchmark for CAS 960201-86-9 spans a documented range: ≥95% (multiple vendors), NLT 98%, and 99.0% (enterprise standard) , providing procurement teams with specification gradations for different use contexts (research vs. GMP-oriented process development).
| Evidence Dimension | Purity specification and regulatory designation |
|---|---|
| Target Compound Data | ≥95% to 99.0% purity; designated Zanubrutinib KSM-I / Related Compound 5 / Impurity 7 |
| Comparator Or Baseline | CAS 1799799-87-3: designated Zanubrutinib Impurity 11 (not a KSM); CAS 521302-69-2: general Boc-piperidine enaminone (no zanubrutinib designation) |
| Quantified Difference | Qualitative: KSM-I designation vs. impurity-only designation; purity range ≥95–99% vs. unspecified for non-KSM comparators |
| Conditions | Vendor Certificate of Analysis (CoA) and pharmacopoeial impurity nomenclature; zanubrutinib patent family WO 2014/173289, WO 2018/033853, CN 110845504 |
Why This Matters
The KSM-I designation carries regulatory weight: a buyer requiring a zanubrutinib intermediate for process development cannot substitute with an impurity-designated regioisomer without revalidating the entire impurity profile and potentially altering the regulatory starting material definition.
